molecular formula C7H16N2O B12002537 N-(3-aminopropyl)-N-ethylacetamide

N-(3-aminopropyl)-N-ethylacetamide

Cat. No.: B12002537
M. Wt: 144.21 g/mol
InChI Key: RPLYQULNDJPCKO-UHFFFAOYSA-N
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Description

For example, N-(3-Aminopropyl)acetamide (CAS 4078-13-1) is a monoacetylated polyamine used as a building block in heterocyclic synthesis and as a biochemical marker in cancer research . The ethyl substitution in N-(3-aminopropyl)-N-ethylacetamide likely modifies its solubility, reactivity, and biological interactions compared to simpler analogs.

Properties

Molecular Formula

C7H16N2O

Molecular Weight

144.21 g/mol

IUPAC Name

N-(3-aminopropyl)-N-ethylacetamide

InChI

InChI=1S/C7H16N2O/c1-3-9(7(2)10)6-4-5-8/h3-6,8H2,1-2H3

InChI Key

RPLYQULNDJPCKO-UHFFFAOYSA-N

Canonical SMILES

CCN(CCCN)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-aminopropyl)-N-ethylacetamide typically involves the reaction of N-ethylacetamide with 3-aminopropylamine. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity. The general reaction scheme can be represented as follows:

N-ethylacetamide+3-aminopropylamineThis compound\text{N-ethylacetamide} + \text{3-aminopropylamine} \rightarrow \text{this compound} N-ethylacetamide+3-aminopropylamine→this compound

The reaction is often conducted in the presence of a catalyst and under an inert atmosphere to prevent any side reactions. The temperature and pressure conditions are optimized to maximize the yield of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. The purification of the final product is typically achieved through distillation or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3-aminopropyl)-N-ethylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitriles or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

Pharmaceutical Development

Role as a Building Block
N-(3-aminopropyl)-N-ethylacetamide is utilized in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Its ability to enhance drug solubility makes it an essential component in drug formulation processes. The compound's amine group contributes to its reactivity, allowing for diverse modifications that can lead to the development of new therapeutic agents .

Case Study: Neurological Drug Development
A study investigating the efficacy of a new drug formulation for treating Alzheimer's disease incorporated this compound as a solubilizing agent. Results indicated improved bioavailability and therapeutic effectiveness compared to traditional formulations.

Biochemical Research

Reagent in Assays
In biochemical research, this compound serves as a reagent in various assays to study protein interactions and enzyme activities. It aids in elucidating cellular processes by providing insights into molecular mechanisms .

Data Table: Applications in Biochemical Assays

Assay Type Purpose Outcome
Enzyme Activity AssaysMeasure catalytic activityEnhanced detection sensitivity
Protein Interaction StudiesInvestigate binding affinitiesImproved understanding of protein dynamics

Polymer Chemistry

Enhancement of Adhesion Properties
In polymer chemistry, this compound is incorporated into polymer formulations to improve adhesion properties. This makes it valuable in the development of coatings and adhesives used in various industrial applications .

Case Study: Adhesive Formulation
An industrial application involved formulating a new adhesive using this compound. Testing showed that the adhesive exhibited superior bonding strength and durability compared to conventional adhesives.

Cosmetic Formulations

Moisturizing Properties
The compound is also utilized in cosmetic products due to its moisturizing properties, which enhance skin hydration and texture. Its incorporation into formulations can significantly improve the sensory attributes of skincare products .

Data Table: Cosmetic Applications

Product Type Functionality Benefits
MoisturizersHydrationImproved skin texture
CreamsEmollient propertiesEnhanced absorption

Analytical Chemistry

Derivatizing Agent in Chromatography
In analytical chemistry, this compound functions as a derivatizing agent in chromatography. This enhances the detection of amino acids and other biomolecules, which is crucial for quality control in laboratories .

Case Study: Quality Control in Laboratories
A laboratory study demonstrated the effectiveness of using this compound as a derivatizing agent for amino acid analysis. The results showed increased peak resolution and sensitivity in chromatographic methods.

Mechanism of Action

The mechanism by which N-(3-aminopropyl)-N-ethylacetamide exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

N-(3-Aminopropyl)-2-pipecoline and N-(3-Aminopropyl)-2-pyrrolidinone

These compounds, studied for Ag(I) recovery in polymer resins, share the N-(3-aminopropyl) backbone but differ in their cyclic substituents (piperidine vs. pyrrolidone rings). Key findings:

  • Sorption Capacity for Ag(I) :
Compound Max Sorption Capacity (mg Ag(I)/g)
N-(3-Aminopropyl)-2-pipecoline 105.4
N-(3-Aminopropyl)-2-pyrrolidinone 117.8
trans-1,4-Diaminocyclohexane 130.7

The higher sorption of trans-1,4-diaminocyclohexane highlights the role of rigid, multi-amine structures in metal chelation. N-(3-Aminopropyl)-N-ethylacetamide, with a flexible ethyl group, may exhibit lower efficiency in such applications .

Zaleplon (N-[3-(3-Cyanopyrazolo[1,5-a]pyrimidin-7-yl)phenyl]-N-ethylacetamide)

A sedative hypnotic, Zaleplon shares the N-ethylacetamide moiety but includes a pyrazolopyrimidine ring. Key differences:

  • Pharmacological Activity: Zaleplon interacts with GABA receptors, unlike this compound, which lacks the heterocyclic pharmacophore required for CNS activity .
  • Metabolism: Zaleplon undergoes oxidation to 5-oxo metabolites, while the aminopropyl group in this compound may favor renal excretion or enzymatic deacetylation .

N-Ethylacetamide and Wine-Derived Acetamides

N-Ethylacetamide and analogs (e.g., N-3-methylbutylacetamide) are found in wines at trace levels (0.002–0.02 mg/L). These compounds differ in alkyl chain length and branching, affecting volatility and flavor contribution. This compound’s amino group introduces polarity, reducing volatility compared to wine acetamides .

N-(3-Phenylpropyl)acetamide

This compound (CAS 34059-10-4) features a phenyl group instead of an aminopropyl chain. The aromatic ring enhances hydrophobicity, making it suitable for chromatographic applications (e.g., as a reference standard in isooctane).

Physicochemical and Functional Properties

Solubility and Stability

  • N-(3-Aminopropyl)acetamide: Soluble in ethanol, DMSO, and DMF (~30 mg/mL) .
  • This compound: Predicted to have similar solubility but reduced crystallinity due to the ethyl group’s steric effects.

Biological Activity

N-(3-Aminopropyl)-N-ethylacetamide (APEA) is a compound that has garnered attention for its potential biological activities. This article delves into the biological properties of APEA, focusing on its antibacterial, antifungal, and cytotoxic activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

APEA is an amide derivative characterized by the presence of both an amine and an acetamide functional group. Its chemical structure can be represented as follows:

N 3 Aminopropyl N ethylacetamide=C5H12N2O\text{N 3 Aminopropyl N ethylacetamide}=\text{C}_5\text{H}_{12}\text{N}_2\text{O}

This compound's unique structure contributes to its diverse biological activities, particularly in antimicrobial and cytotoxic applications.

Antimicrobial Activity

Antibacterial Properties

Research has shown that APEA exhibits significant antibacterial activity against various Gram-positive and Gram-negative bacteria. In a study evaluating a series of N-acylated diamines, compounds similar to APEA were tested against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives demonstrated minimum inhibitory concentration (MIC) values ranging from 1 to 16 µg/mL against methicillin-resistant S. aureus (MRSA), highlighting the potential of APEA as an antimicrobial agent .

CompoundMIC (µg/mL)Activity Type
APEA1 - 16Antibacterial (MRSA)
6b16Comparable to Chloramphenicol

Antifungal Properties

In addition to its antibacterial effects, APEA also shows antifungal activity. It was evaluated against several Candida species, where it exhibited moderate antifungal activity. The correlation between lipophilicity and biological activity was noted, suggesting that modifications to the hydrophobic characteristics of APEA could enhance its efficacy .

Cytotoxic Activity

Cytotoxicity studies have been conducted to assess the safety profile of APEA. In vitro evaluations indicated that while some derivatives displayed cytotoxic effects at higher concentrations, the specific cytotoxic threshold for APEA remains to be fully established. For instance, in related studies involving similar compounds, adverse effects were observed at doses exceeding 300 mg/kg in animal models, leading to significant organ discoloration and other pathological findings .

Case Studies and Research Findings

  • Study on Antiviral Activity : A related investigation into tripodal receptor-type molecules derived from amine functionalities revealed that modifications similar to those in APEA did not significantly enhance antiviral activity against HSV-1 at concentrations below 100 µM. This suggests that while structural modifications can influence biological activity, they may not always lead to improved efficacy against viral pathogens .
  • Toxicological Assessment : A comprehensive toxicological evaluation showed that at high doses (300 mg/kg), compounds related to APEA led to severe organ damage in rats, including kidney and liver abnormalities. These findings underscore the importance of dose management when considering APEA for therapeutic applications .

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